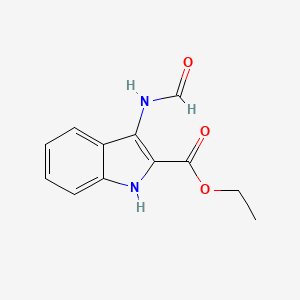

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester

Description

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester is an indole derivative characterized by a formylamino (-NHCHO) substituent at position 3 and an ethyl ester group at position 2 of the indole core. Indole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antidiabetic, antioxidant, and enzyme-modulating properties.

Propriétés

IUPAC Name |

ethyl 3-formamido-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(13-7-15)8-5-3-4-6-9(8)14-11/h3-7,14H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIPQLRJHSWVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355665 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61553-72-8 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. This esterification process results in the formation of the ethyl ester derivative . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted indole derivatives .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. A specific derivative, 3-(formylamino)-ethyl ester, has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. The compound's mechanism involves chelation of magnesium ions within the integrase's active site, enhancing its binding affinity and inhibitory effects against the virus .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the indole structure can lead to compounds that exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions at the indole core have demonstrated enhanced activity against breast and prostate cancer cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies report that certain indole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug efficacy. SAR studies on indole derivatives indicate that modifications at positions 2 and 3 of the indole ring can significantly influence biological activity. For example, introducing halogenated groups at specific positions has been linked to improved integrase inhibition and anticancer effects .

Case Studies

Mécanisme D'action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The formylamino group can participate in hydrogen bonding and other interactions, further modulating its biological activity .

Comparaison Avec Des Composés Similaires

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs and Their Properties

Functional Group Comparisons

- Formylamino Group: The target compound's 3-NHCHO group is critical for peptide coupling reactions, as seen in tert-butyl isocyanoacetate synthesis . In contrast, pyrazole analogs (e.g., 3-(formylamino)-1H-pyrazole-4-carboxylate) utilize this group for impurity profiling in pharmaceuticals .

Ester Groups :

Physicochemical Properties

- Solubility and Stability: Saturated tetrahydroindole derivatives (e.g., 3-methyl-4,5,6,7-tetrahydro) exhibit improved stability over aromatic indoles but may have reduced planar rigidity for receptor binding . Formylamino-substituted compounds show moderate solubility in polar solvents (e.g., ethanol, methanol), whereas brominated analogs require non-polar solvents for purification .

Activité Biologique

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester (CAS No. 61553-72-8) is a chemical compound with notable biological activities. This compound features a complex indole structure that is significant in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : Ethyl 3-(formylamino)-1H-indole-2-carboxylate

The indole moiety is known for its versatility in biological systems, contributing to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds derived from indole structures exhibit significant antioxidant properties. For instance, derivatives of 1H-indole-2-carboxylic acid have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have highlighted the potential of indole derivatives in modulating inflammatory responses. The inhibition of enzymes such as cytosolic phospholipase A2 (cPLA2α) has been linked to anti-inflammatory activity. This makes compounds like 1H-indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester promising candidates for developing anti-inflammatory drugs .

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. The structural features of 1H-indole-2-carboxylic acid contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a subject of interest in the development of new antibiotics.

Neuroprotective Effects

Recent studies suggest that indole-based compounds may offer neuroprotective benefits. They are believed to modulate neurotransmitter systems and protect neuronal cells from apoptosis under stress conditions, which could be beneficial in neurodegenerative diseases.

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cPLA2α | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study: Anti-inflammatory Potential

A study conducted on various indole derivatives demonstrated that modifications at the 3-position significantly enhanced anti-inflammatory activity. The compound was tested in vitro against human leukocyte cultures and showed a marked reduction in pro-inflammatory cytokines . This underscores the importance of structural modifications in enhancing biological efficacy.

Future Directions in Research

The ongoing exploration of 1H-indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester presents opportunities for novel therapeutic developments. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.

- Structural Optimization : To enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 1H-indole-2-carboxylic acid ethyl ester derivatives?

- The Ullmann coupling reaction is a foundational method, utilizing ligand-free copper catalysis to couple aryl halides with ethyl esters. Key parameters include solvent choice (e.g., DMF), temperature (80–100°C), and catalyst loading, which influence reaction efficiency and yield . For the target compound, introducing the 3-(formylamino) group may involve subsequent formylation of the indole core after esterification.

Q. How can ester hydrolysis be optimized for indole-2-carboxylate derivatives?

- Hydrolysis of the ethyl ester group is typically achieved using aqueous LiOH in THF at room temperature. Monitoring via TLC ensures completion, followed by acidification (e.g., 2N HCl) to isolate the carboxylic acid intermediate. This step is critical for further functionalization of the indole scaffold .

Q. What spectroscopic methods are used to characterize 3-substituted indole-2-carboxylates?

- Key techniques include:

- NMR : H and C NMR confirm substitution patterns (e.g., formylamino at C3, ethyl ester at C2).

- IR : Stretching frequencies for amide (1650–1700 cm) and ester (1720–1750 cm) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective introduction of the formylamino group at C3 of the indole ring be achieved?

- The Vilsmeier-Haack reaction is a robust method for formylating aromatic systems. For indoles, POCl and DMF generate the formylating agent in situ. However, introducing an amino group prior to formylation (e.g., via Buchwald-Hartwig amination) may require protective strategies to avoid side reactions. Alternatively, direct formylation of 3-aminoindole derivatives using formic anhydride and DCC in pyridine minimizes racemization .

Q. What experimental strategies address contradictory yields in Ullmann coupling for indole-2-carboxylate synthesis?

- Discrepancies in yields (e.g., 28% vs. 85%) may arise from ligand absence, solvent polarity, or copper salt selection. Systematic optimization studies suggest that polar aprotic solvents (DMF, DMSO) and elevated temperatures (≥100°C) improve electron-deficient aryl halide reactivity. Adding ligands like 1,10-phenanthroline can stabilize the Cu(I) intermediate but may complicate purification .

Q. How do reaction mechanisms differ between electrochemical C-H halogenation and traditional halogenation methods for indole derivatives?

- Electrochemical methods (e.g., using NHX salts) enable direct C-H functionalization at the indole C3 position via radical intermediates, avoiding pre-functionalized substrates. This contrasts with classical halogenation (e.g., NBS or I/HNO), which may require directing groups or harsh conditions. Mechanistic studies via cyclic voltammetry and ESR can elucidate electron-transfer pathways .

Q. What role does the tert-butyl ester group play in stabilizing formylamino intermediates during peptide synthesis?

- The tert-butyl group acts as a steric protector, reducing racemization during formylation. Its bulkiness minimizes undesired side reactions (e.g., cyclization) in multi-step syntheses. Comparative studies show tert-butyl esters yield >85% pure products vs. 17% for isobutylene methods, highlighting their utility in complex indole-based peptidomimetics .

Methodological Considerations

Q. How can computational modeling guide the design of 3-substituted indole-2-carboxylates for target biological activity?

- Density Functional Theory (DFT) calculations predict electron density distributions at the indole C3 position, informing reactivity toward electrophilic substitution. Molecular docking studies with enzymes (e.g., cyclooxygenase-2) can prioritize substituents (e.g., formylamino) that enhance binding affinity .

Q. What are the challenges in scaling up multi-step syntheses of 3-(formylamino)indole derivatives?

- Critical issues include:

- Purification : Column chromatography for intermediates increases cost; alternatives like recrystallization or flow chemistry may improve efficiency.

- Functional Group Compatibility : Sequential reactions (e.g., ester hydrolysis followed by formylation) require orthogonal protecting groups to prevent cross-reactivity .

Q. How can conflicting data on indole derivative solubility be resolved for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.